N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide
Description
N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a difluoropyrrolidine moiety, an indazole ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.
Properties
IUPAC Name |
N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O2/c1-9(14(23)21-7-6-15(16,17)8-21)18-13(22)12-10-4-2-3-5-11(10)19-20-12/h2-5,9H,6-8H2,1H3,(H,18,22)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVBXQSMNWLBZCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCC(C1)(F)F)NC(=O)C2=NNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide typically involves multiple steps, including the formation of the difluoropyrrolidine ring, the attachment of the indazole moiety, and the introduction of the carboxamide group. Common synthetic routes may include:
Formation of Difluoropyrrolidine: This step often involves the reaction of a suitable precursor with a fluorinating agent under controlled conditions to introduce the difluoro groups.
Attachment of Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and suitable aromatic precursors.
Introduction of Carboxamide Group: The final step involves the coupling of the difluoropyrrolidine-indazole intermediate with a carboxylic acid derivative to form the carboxamide group.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields.
Scientific Research Applications
N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.
Industry: The compound may be used in the development of new materials or as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidine moiety may enhance binding affinity and specificity, while the indazole ring can contribute to the overall stability and reactivity of the compound. The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(3,3-difluoropyrrolidin-1-yl)-1-oxopropan-2-yl]-1H-indazole-3-carboxamide can be compared with other similar compounds, such as:
This compound analogs: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Indazole derivatives: Compounds containing the indazole ring are known for their diverse biological activities and can be used as reference points for comparison.
Difluoropyrrolidine-containing compounds: These compounds highlight the significance of the difluoropyrrolidine moiety in enhancing binding affinity and specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
